Cas no 874459-94-6 ([3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid)

[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid is a boronic acid derivative featuring a propynylcarbamoyl functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl and heteroaryl structures. The propynylcarbamoyl group offers additional reactivity for further functionalization, such as click chemistry applications. This compound is particularly useful in pharmaceutical research for the development of enzyme inhibitors or receptor-targeting molecules due to its ability to form stable covalent interactions. Its well-defined structure and synthetic versatility make it a practical choice for researchers working on complex molecular architectures.
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid structure
874459-94-6 structure
Product name:[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid
CAS No:874459-94-6
MF:C10H10BNO3
Molecular Weight:203.002302646637
CID:5085372
PubChem ID:130141091

[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid 化学的及び物理的性質

名前と識別子

    • [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid
    • H11716
    • [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronicacid
    • 3-[(prop-2-yn-1-yl)carbamoyl]phenylboronic acid
    • [3-(propargylaminocarbonyl)phenyl]boronic acid
    • 874459-94-6
    • [3-(prop-2-ynylcarbamoyl)phenyl]boronic acid
    • インチ: 1S/C10H10BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h1,3-5,7,14-15H,6H2,(H,12,13)
    • InChIKey: QZWUOOPFIKUQNG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(B(O)O)C=1)NCC#C

計算された属性

  • 精确分子量: 203.0753733g/mol
  • 同位素质量: 203.0753733g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6

[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK787-1g
Boronic acid, B-[3-[(2-propyn-1-ylamino)carbonyl]phenyl]-
874459-94-6 95%
1g
¥648.0 2024-04-16
1PlusChem
1P00IF23-100mg
[3-(propargylaminocarbonyl)phenyl]boronic acid
874459-94-6 95%
100mg
$32.00 2024-04-20
Aaron
AR00IFAF-1g
[3-(propargylaminocarbonyl)phenyl]boronic acid
874459-94-6 95%
1g
$800.00 2025-04-02
Ambeed
A991478-250mg
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid
874459-94-6 95%
250mg
$65.0 2024-04-16
Aaron
AR00IFAF-100mg
[3-(propargylaminocarbonyl)phenyl]boronic acid
874459-94-6 95%
100mg
$21.00 2025-02-13
Aaron
AR00IFAF-250mg
[3-(propargylaminocarbonyl)phenyl]boronic acid
874459-94-6 95%
250mg
$500.00 2025-04-02
1PlusChem
1P00IF23-250mg
[3-(propargylaminocarbonyl)phenyl]boronic acid
874459-94-6 95%
250mg
$52.00 2024-04-20
Ambeed
A991478-1g
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid
874459-94-6 95%
1g
$166.0 2024-04-16
Ambeed
A991478-100mg
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid
874459-94-6 95%
100mg
$39.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744923-1g
(3-(Prop-2-yn-1-ylcarbamoyl)phenyl)boronic acid
874459-94-6 98%
1g
¥780.00 2024-04-27

[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid 関連文献

[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acidに関する追加情報

Compound CAS No 874459-94-6: [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic Acid

The compound with CAS No 874459-94-6, known as [3-(2-propyn-1-ylcarbamoyl)phenyl]boronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and advanced materials development. The name itself highlights its key features: the presence of a boronic acid group attached to a phenyl ring substituted with a 2-propyn-1-ylcarbamoyl moiety.

The [3-(2-propyn-1-ylcarbamoyl)phenyl]boronic acid structure is characterized by its aromatic ring, which serves as a versatile platform for further functionalization. The boronic acid group is particularly valuable in Suzuki-Miyaura coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds. This makes the compound an essential intermediate in the construction of complex molecules, including those with potential pharmacological activity.

Recent studies have explored the use of this compound in the synthesis of biologically active molecules. For instance, researchers have employed it as a key intermediate in the development of novel kinase inhibitors, which hold promise in cancer therapy. The ability to modify the substituents on the phenyl ring allows for fine-tuning of the molecule's properties, such as solubility and bioavailability, which are critical for drug candidates.

In addition to its role in pharmaceuticals, [3-(2-propyn-1-ylcarbamoyl)phenyl]boronic acid has also been investigated for its potential in materials science. Its incorporation into polymer systems has shown promise in enhancing mechanical properties and thermal stability. This dual functionality underscores its versatility and broad applicability across multiple disciplines.

The synthesis of this compound typically involves multi-step processes, often starting from readily available starting materials such as phenol derivatives. The introduction of the boronic acid group is achieved through established methods like hydroboration or direct boronation, ensuring high yields and purity. The presence of the 2-propyn-1-ylcarbamoyl group is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway chosen.

From an environmental standpoint, the production and handling of [3-(2-propyn-1-ylcarbamoyl)phenyl]boronic acid are conducted under strict safety protocols to minimize any adverse effects on human health or the environment. Its stability under standard storage conditions further enhances its suitability for large-scale applications.

In conclusion, CAS No 874459-94-6 represents a pivotal compound with far-reaching implications in both academic research and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for scientists striving to develop innovative solutions across various fields.

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